molecular formula C6H10N4O B13155818 2-(3-Amino-1H-pyrazol-1-YL)propanamide

2-(3-Amino-1H-pyrazol-1-YL)propanamide

Cat. No.: B13155818
M. Wt: 154.17 g/mol
InChI Key: JDPQICQXRACMLJ-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-YL)propanamide is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group at the 3-position and a propanamide group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-pyrazol-1-YL)propanamide typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Amino-1H-pyrazol-1-YL)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-YL)propanamide involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .

Comparison with Similar Compounds

Uniqueness: 2-(3-Amino-1H-pyrazol-1-YL)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and propanamide groups allows for diverse chemical modifications and interactions with biological targets, enhancing its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)propanamide

InChI

InChI=1S/C6H10N4O/c1-4(6(8)11)10-3-2-5(7)9-10/h2-4H,1H3,(H2,7,9)(H2,8,11)

InChI Key

JDPQICQXRACMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N1C=CC(=N1)N

Origin of Product

United States

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